Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate
Description
Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate is a bicyclic heterocyclic compound featuring fused pyrrole rings with partial saturation (1,6-dihydro structure). The ethyl ester group at position 2 enhances its solubility in organic solvents and modulates electronic properties. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, leveraging its nitrogen-rich core for hydrogen bonding and aromatic interactions.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)7-5-6-3-4-10-8(6)11-7/h3-5,10-11H,2H2,1H3 |
InChI Key |
RSHKPPJSAMXZPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate typically involves the reduction of methyl pyrrolo carbazole carboxylate. This process can be achieved through various methods, including the use of reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction conditions often involve the use of organic solvents like tetrahydrofuran or dichloromethane, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylates, while reduction can produce fully hydrogenated pyrrole derivatives .
Scientific Research Applications
Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate is a heterocyclic compound notable for its fused pyrrole structure and an ethyl ester group at the 2-position of the pyrrole ring, which contributes to its chemical properties and potential biological activities. The molecular formula for this compound is C9H10N2O2 .
Potential Applications
Research indicates that this compound possesses significant biological activities, particularly as an antioxidant and antimicrobial agent. Its unique structure allows for interactions with various molecular targets, potentially modulating enzyme activity and receptor functions. The compound's ability to engage in non-covalent interactions such as π-π stacking and hydrogen bonding enhances its biological relevance.
Biological Systems
Studies on the interactions of this compound with molecular targets have revealed that its unique structure allows it to modulate the activity of various proteins and nucleic acids. The compound's interactions are characterized by π-π stacking and hydrogen bonding, which can influence biological pathways and enzyme functions. These interactions are crucial for understanding the compound's therapeutic potential and mechanisms of action in biological systems.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrrolo[2,3-a]carbazole | Heterocyclic fused ring | Known for significant biological activity |
| Pyrrolo[3,2-c]carbazole | Heterocyclic fused ring | Exhibits unique photophysical properties |
| Pyrrolopyrazine | Contains pyrrole and pyrazine rings | Used in various pharmaceutical applications |
Mechanism of Action
The mechanism of action of ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate (Target) | Dihydropyrrolo[2,3-b]pyrrole | Ethyl ester (C2), partial saturation (1,6-H2) | Not Provided | Not Provided |
| Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) | Thieno[2,3-b]pyridine | Bromobenzofuran, amino, ethyl ester | C21H14BrN3O3S | 484.32 g/mol |
| Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) | Pyrrole | 3-Aminophenyl, cyano, methyl, phenyl, ethyl ester | C26H22N4O4 | 454.48 g/mol |
- Core Structure Differences: The target compound’s dihydropyrrolo[2,3-b]pyrrole core offers reduced aromaticity compared to fully conjugated systems like thieno[2,3-b]pyridine (6d) . This partial saturation may enhance flexibility and alter π-π stacking interactions. Thieno[2,3-b]pyridine (6d) incorporates sulfur, which increases electron-withdrawing effects compared to nitrogen-rich pyrrolo systems .
- The cyano group in 7c enhances electrophilicity, whereas the target’s ethyl ester prioritizes hydrolytic stability .
Physicochemical Properties
Table 2: Spectral and Analytical Data
| Compound | IR Data (cm⁻¹) | NMR (¹³C, ppm) | Elemental Analysis (C/H/N) |
|---|---|---|---|
| Target | Not Provided | Not Provided | Not Provided |
| 6d (from 1) | CO: 1666; NH2: 3320, 3151 | Not Provided | Not Provided |
| 7c (from 2) | Not Provided | 124.02 (s), 128.07 (s), 128.81 (d), 131.56 (s) | Calcd: C69.59%, H6.12%, N15.46% |
- NMR/Elemental Analysis : Compound 7c’s carbon shifts (e.g., 128.07 ppm for aromatic carbons) and elemental data (C69.59%, N15.46%) highlight its high nitrogen content and aromaticity compared to the target’s partially saturated system .
Biological Activity
Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate (CAS No. 2122472-32-4) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies and reviews.
- Molecular Formula : C₉H₁₀N₂O₂
- Molecular Weight : 178.19 g/mol
- CAS Number : 2122472-32-4
- Synonyms : this compound
Biological Activity Overview
This compound has been studied for various biological activities, including antimicrobial, anticancer, and antioxidant properties. Below are detailed findings from relevant studies.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance:
- A study demonstrated that various pyrrole derivatives showed significant activity against Candida albicans, with some compounds exhibiting an MIC (Minimum Inhibitory Concentration) approximately 25% of that of clotrimazole .
- This compound was evaluated for its potential against drug-resistant strains of bacteria and fungi, showcasing promising results in inhibiting growth .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular mechanisms involved in cancer progression .
- Specific case studies highlighted that modifications in the pyrrole structure could enhance its efficacy against specific cancer types by improving cell permeability and target specificity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key findings include:
- Substituents on the pyrrole ring significantly affect the compound's potency. Electron-withdrawing groups tend to enhance antibacterial activity while bulky substituents may improve anticancer properties .
Study on Antitubercular Activity
A recent study focused on the design and synthesis of pyrrole derivatives aimed at targeting Mycobacterium tuberculosis. This compound was included in the evaluation:
- The compound exhibited activity against drug-resistant strains with an MIC value lower than many existing treatments. This highlights its potential as a candidate for further development in tuberculosis therapy .
Summary of Findings
| Activity Type | Findings |
|---|---|
| Antimicrobial | Significant activity against Candida albicans; effective against drug-resistant strains |
| Anticancer | Cytotoxic effects observed in various cancer cell lines; structure modifications enhance efficacy |
| Antitubercular | Potent activity against M. tuberculosis; lower MIC values compared to existing drugs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
